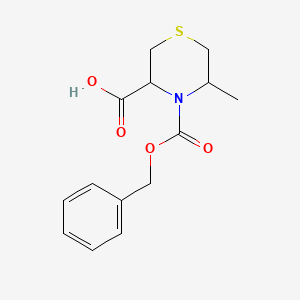
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid (MPTC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPTC is a thiomorpholine derivative that is used as a building block for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It has also been shown to possess anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to interfere with the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. In addition, this compound has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. It is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be toxic to normal cells at high concentrations, which could limit its use in clinical settings. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to develop drugs based on its properties.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid. One area of research is the development of new drugs for the treatment of cancer and other diseases based on the properties of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Finally, there is also a need for further studies on the toxicity and safety of this compound, which could help to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a promising candidate for the development of new drugs for the treatment of cancer and other diseases, and its mechanism of action is still being investigated. While there are some limitations associated with the use of this compound in lab experiments, its potential benefits make it an important area of research for the future.
Synthesemethoden
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-phenylmethoxycarbonylthiomorpholine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain this compound in high yield and purity. The synthesis of this compound is a complex process that requires expertise and careful handling of chemicals.
Eigenschaften
IUPAC Name |
5-methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-20-9-12(13(16)17)15(10)14(18)19-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBJCUTSHGZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)
![6-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459958.png)
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)
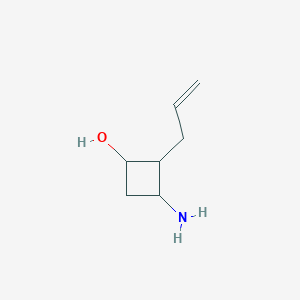

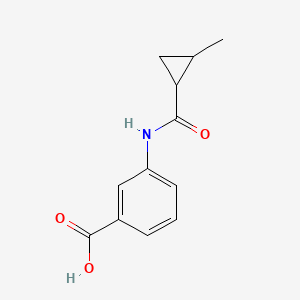
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)
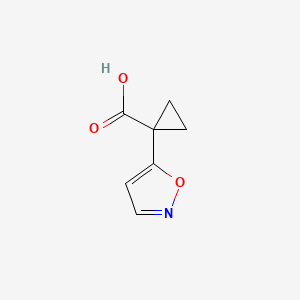
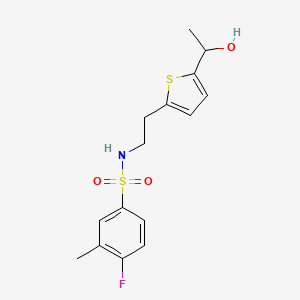
![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2459976.png)